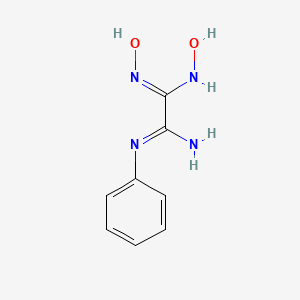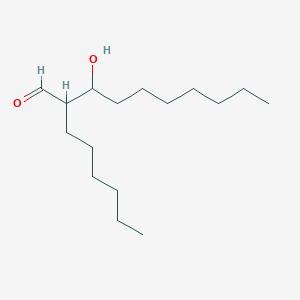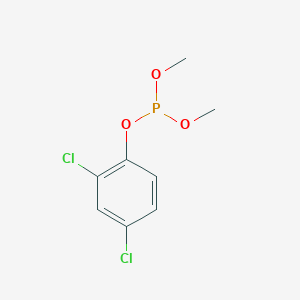
2,4-Dichlorophenyl dimethyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorophenyl dimethyl phosphite is an organophosphorus compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a dimethyl phosphite group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl dimethyl phosphite typically involves the reaction of 2,4-dichlorophenol with dimethyl phosphite. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphite ester. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichlorophenyl dimethyl phosphite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,4-dichlorophenyl dimethyl phosphate.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The phosphite ester can be hydrolyzed to yield 2,4-dichlorophenol and dimethyl phosphite.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the phosphite ester.
Major Products Formed
Oxidation: 2,4-Dichlorophenyl dimethyl phosphate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: 2,4-Dichlorophenol and dimethyl phosphite.
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorophenyl dimethyl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichlorophenyl dimethyl phosphite involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenyl dimethyl phosphate: An oxidized form of 2,4-Dichlorophenyl dimethyl phosphite.
2,4-Dichlorophenol: A precursor in the synthesis of this compound.
Dimethyl phosphite: A related phosphite ester used in similar chemical reactions.
Uniqueness
This compound is unique due to its specific combination of a dichlorophenyl group and a dimethyl phosphite group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
136749-64-9 |
|---|---|
Molekularformel |
C8H9Cl2O3P |
Molekulargewicht |
255.03 g/mol |
IUPAC-Name |
(2,4-dichlorophenyl) dimethyl phosphite |
InChI |
InChI=1S/C8H9Cl2O3P/c1-11-14(12-2)13-8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 |
InChI-Schlüssel |
MRULQEZVZCFBOG-UHFFFAOYSA-N |
Kanonische SMILES |
COP(OC)OC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




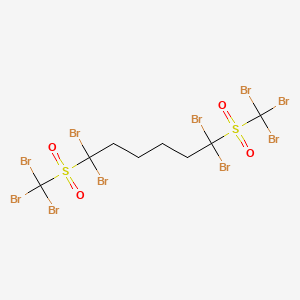

![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
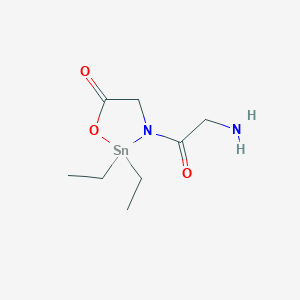
![Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate](/img/structure/B14285485.png)
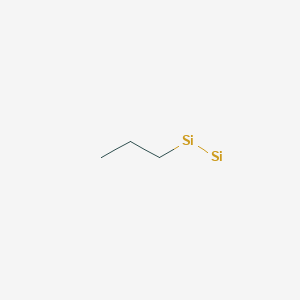
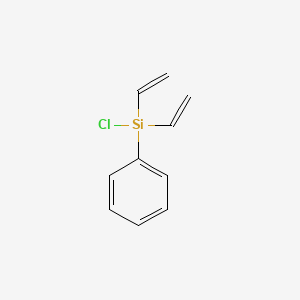
![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)
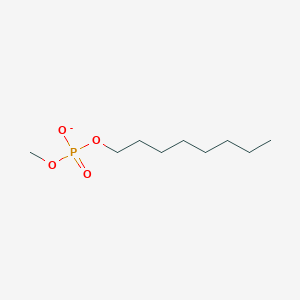
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
